molecular formula C8H7N3O B1316604 4-(1,3,4-Oxadiazol-2-yl)aniline CAS No. 35219-13-7

4-(1,3,4-Oxadiazol-2-yl)aniline

Cat. No.: B1316604
CAS No.: 35219-13-7
M. Wt: 161.16 g/mol
InChI Key: WKERLKMCAVNWGD-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, specifically the 1,3,4-oxadiazole isomer, which is known for its diverse biological activities and applications in various scientific fields .

Biochemical Analysis

Biochemical Properties

4-(1,3,4-Oxadiazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with the epidermal growth factor receptor (EGFR), an enzyme that governs the cell cycle . The nature of these interactions involves the inhibition of EGFR activity, which can lead to significant changes in cellular functions. Additionally, this compound has been shown to interact with other biomolecules, such as antioxidants, demonstrating its versatility in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest at the G1/G0 and G2 phases in cancer cell lines, thereby inhibiting cell proliferation . Furthermore, this compound impacts gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins. It acts as an inhibitor of EGFR, preventing the autophosphorylation of this enzyme and thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific circumstances, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit EGFR activity and suppress tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and adverse impacts on overall health.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The specific enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which play a crucial role in its biotransformation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues, depending on its interactions with transport proteins . The localization and accumulation of this compound can significantly influence its biological activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation . Another approach involves the reaction of substituted hydroxy benzophenones with chloro ethyl acetate in the presence of anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key reagents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

4-(1,3,4-Oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1,3,4-Oxadiazol-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3,4-Oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERLKMCAVNWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585493
Record name 4-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35219-13-7
Record name 4-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3,4-oxadiazol-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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